![molecular formula C8H13P B14083720 [(1-Methylcyclohexyl)methylidyne]phosphane CAS No. 101055-71-4](/img/structure/B14083720.png)
[(1-Methylcyclohexyl)methylidyne]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [(1-methylcyclohexyl)methylidyne]- is an organophosphorus compound with the molecular formula C8H15P. It is also known as (1-methylcyclohexyl)methylidynephosphane. This compound is characterized by the presence of a phosphorus atom bonded to a (1-methylcyclohexyl)methylidyne group. It is a derivative of phosphine, where one of the hydrogen atoms is replaced by the (1-methylcyclohexyl)methylidyne group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(1-methylcyclohexyl)methylidyne]- typically involves the reaction of a suitable phosphorus precursor with a (1-methylcyclohexyl)methylidyne source. One common method is the reaction of phosphorus trichloride with (1-methylcyclohexyl)methylidyne lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of phosphine, [(1-methylcyclohexyl)methylidyne]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [(1-methylcyclohexyl)methylidyne]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The (1-methylcyclohexyl)methylidyne group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine, [(1-methylcyclohexyl)methylidyne]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of phosphine, [(1-methylcyclohexyl)methylidyne]- involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form bonds with various substrates, facilitating chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Phosphine, [(1-methylcyclohexyl)methylidyne]- can be compared with other similar compounds such as:
Methylidynephosphane: Contains a carbon-phosphorus triple bond and is highly reactive.
tert-Butylphosphaacetylene: A more stable derivative with a bulky tert-butyl group.
Uniqueness
Phosphine, [(1-methylcyclohexyl)methylidyne]- is unique due to its specific structure and reactivity. The presence of the (1-methylcyclohexyl)methylidyne group imparts distinct chemical properties, making it useful in various applications .
List of Similar Compounds
- Methylidynephosphane
- tert-Butylphosphaacetylene
- Trimethylsilylphosphaacetylene
Eigenschaften
CAS-Nummer |
101055-71-4 |
|---|---|
Molekularformel |
C8H13P |
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
(1-methylcyclohexyl)methylidynephosphane |
InChI |
InChI=1S/C8H13P/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
BJVRYIJYHQPJOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)C#P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
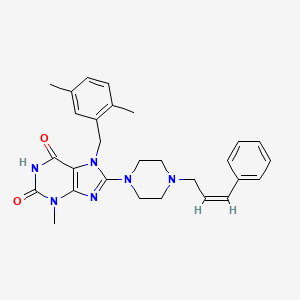
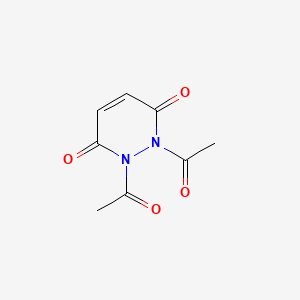
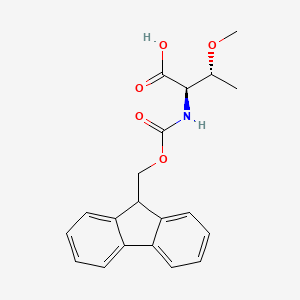
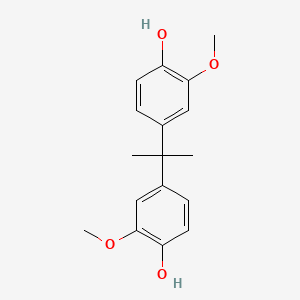
![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)
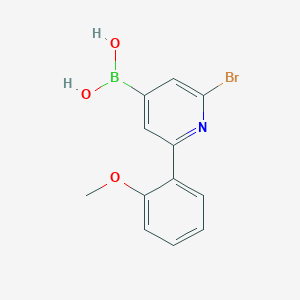
![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)
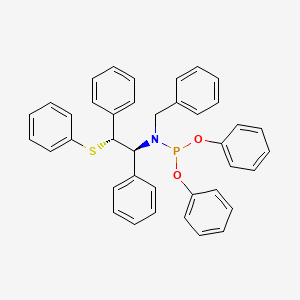
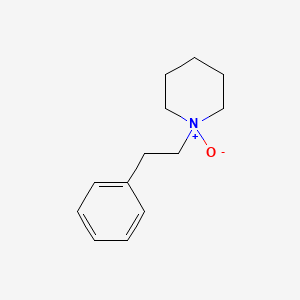
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
